N,N'-Bis(1,4-dimethylpentyl)-P-phenylenediamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Use as a Reference Standard:

N,N'-Bis(1,4-dimethylpentyl)-P-phenylenediamine (77PD) is commonly used as a reference standard in environmental testing. Its well-defined chemical structure and known properties make it valuable for calibrating analytical instruments and validating analytical methods for the detection of this specific compound in environmental samples like soil, water, and air.

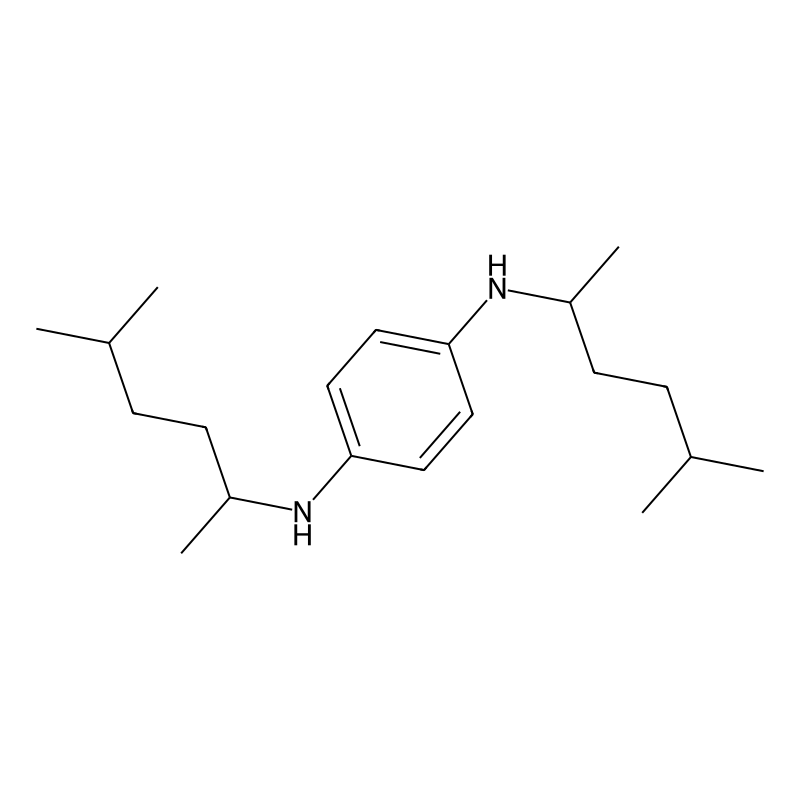

N,N'-Bis(1,4-dimethylpentyl)-p-phenylenediamine, commonly referred to as 77PD, is an organic compound with the molecular formula C20H36N2 and a molecular weight of approximately 304.5 g/mol. It appears as a deep red, slightly viscous liquid with an aromatic odor and is primarily used as an antioxidant in rubber and polymer formulations. The compound is classified under the European Chemicals Agency (ECHA) with the EC number 221-375-9 and CAS number 3081-14-9 .

The structure of N,N'-Bis(1,4-dimethylpentyl)-p-phenylenediamine consists of two 1,4-dimethylpentyl groups attached to a p-phenylenediamine backbone. Its unique structure contributes to its effectiveness as a stabilizer against oxidative degradation in various materials.

- Toxicity: Data on specific toxicity of 77PD is limited. However, PPDs in general can cause skin irritation and allergic reactions.

- Flammability: Likely combustible, though specific data is not available [].

- Reactivity: Reacts with oxidizing agents and incompatible with various other chemicals, releasing heat (exothermic reaction) [].

Research indicates that N,N'-Bis(1,4-dimethylpentyl)-p-phenylenediamine exhibits significant biological activity. It has been identified as very toxic to aquatic life and poses environmental risks due to its potential persistence and bioaccumulation . The compound's biological effects are primarily linked to its oxidative properties, which can lead to cellular damage in living organisms. Furthermore, studies have suggested that it may have endocrine-disrupting effects, although further research is needed to fully understand its impact on human health and ecosystems .

The synthesis of N,N'-Bis(1,4-dimethylpentyl)-p-phenylenediamine typically involves the reaction of p-phenylenediamine with appropriate alkylating agents to introduce the 1,4-dimethylpentyl groups. Common methods include:

- Alkylation of p-Phenylenediamine: This method involves treating p-phenylenediamine with 1-bromo-4-methylpentane or other suitable alkyl halides under basic conditions.

- Condensation Reactions: In some cases, condensation reactions using suitable aldehydes or ketones may be employed to form the desired product.

- Catalytic Methods: Catalysts may be used to enhance the efficiency of the reaction and yield higher purity products.

These synthetic routes allow for the scalable production of N,N'-Bis(1,4-dimethylpentyl)-p-phenylenediamine for industrial applications.

N,N'-Bis(1,4-dimethylpentyl)-p-phenylenediamine is primarily utilized in the following applications:

- Antioxidant in Rubber: It is extensively used as an antioxidant in rubber manufacturing to improve durability and resistance to aging.

- Stabilizer in Polymers: The compound serves as a stabilizer in various polymer formulations, enhancing their thermal stability and prolonging service life.

- Industrial Chemicals: It finds use in the production of other chemical intermediates due to its reactive amine groups.

Several compounds share structural similarities or functional roles with N,N'-Bis(1,4-dimethylpentyl)-p-phenylenediamine. These include:

| Compound Name | CAS Number | Key Characteristics |

|---|---|---|

| N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine | 793-24-8 | Commonly known as 6PPD; widely used in rubber |

| N-(1,4-Dimethylpentyl)-N’-phenylbenzene-1,4-diamine | 3081-01-4 | Known as 7PPD; similar antioxidant properties |

| N,N'-Di-sec-butyl-p-phenylenediamine | 101-96-2 | Used as an antioxidant; different alkyl chain length |

Uniqueness of N,N'-Bis(1,4-dimethylpentyl)-p-phenylenediamine

N,N'-Bis(1,4-dimethylpentyl)-p-phenylenediamine stands out due to its specific alkyl substituents that enhance its solubility and effectiveness as an antioxidant compared to similar compounds. Its unique structure allows for improved performance in high-temperature applications and better compatibility with various polymer matrices.

Historical Evolution of PPD-Based Antioxidant Synthesis

The development of p-phenylenediamine (PPD) derivatives as rubber antioxidants represents a significant advancement in materials protection chemistry. The parent compound, p-phenylenediamine, has been known since the early days of synthetic organic chemistry, with production methods evolving significantly over time. The most common historical route for PPD synthesis involved treating 4-nitrochlorobenzene with ammonia followed by hydrogenation of the resulting 4-nitroaniline. DuPont developed an alternative route that converted aniline to diphenyltriazine, then to 4-aminoazobenzene, before final hydrogenation to PPD.

The recognition of PPD's reactivity with oxidizing agents, particularly ozone, led researchers to explore substituted derivatives with enhanced performance characteristics. N-alkylated PPDs emerged as particularly effective antioxidants, demonstrating the ability to scavenge free radicals and react with ozone before it could attack the rubber polymer backbone. Studies have shown that substituted PPD antioxidants work by retarding oxidative degradation of tire rubber, with their transformation products (including quinones) found to pervade multiple environmental compartments.

The development of N,N'-Bis(1,4-dimethylpentyl)-p-phenylenediamine (77PD) represented a significant advancement in this field, offering improved performance characteristics compared to simpler alkylated derivatives. The 1,4-dimethylpentyl substituents provide optimal steric and electronic properties, enhancing both antioxidant efficacy and physical compatibility with rubber matrices. The compound is synthesized via reductive alkylation of p-nitroaniline with 5-methyl-2-hexanone using copper-based catalysts, a process that has been refined over decades of industrial practice.

Table 1: Physical and Chemical Properties of N,N'-Bis(1,4-dimethylpentyl)-P-phenylenediamine (77PD)

| Property | Value |

|---|---|

| CAS Number | 3081-14-9 |

| Molecular Formula | C₂₀H₃₆N₂ |

| Molecular Weight | 304.51 g/mol |

| Physical State | Dark red, viscous liquid |

| Boiling Point | ~459°F (237°C) |

| Estimated Boiling Point | 435.32°C |

| Density | 0.9452 (estimate) |

| Water Solubility | 800 μg/L at 22°C |

| Log P | 6.3 at 20°C |

| Vapor Pressure | 0 Pa at 25°C |

| Refractive Index | 1.6450 (estimate) |

| pKa | 8.59±0.50 (Predicted) |

Catalytic Systems for Reductive Alkylation of p-Nitroaniline Derivatives

The synthesis of 77PD relies on reductive alkylation chemistry, specifically the reaction of p-nitroaniline with 5-methyl-2-hexanone (also known as methyl isobutyl ketone or MIBK) using appropriate catalytic systems. This process involves multiple chemical transformations occurring in sequence:

- Condensation between the amine groups and the ketone carbonyl, forming imine intermediates

- Reduction of these imines to form alkylated amine products

- Simultaneous reduction of the nitro group to an amine (when starting from p-nitroaniline)

Copper-based catalysts have proven particularly effective for these transformations, facilitating both the condensation reactions and the subsequent reduction steps. These catalysts are typically supported on inert materials to increase surface area and enhance catalytic activity. The effectiveness of the catalytic system depends on several factors:

- Catalyst composition: Specific copper compounds used (e.g., copper oxides, copper chlorides)

- Support materials: Silica, alumina, or carbon supports affecting catalyst performance

- Particle size and distribution: Nanoscale copper particles typically providing enhanced catalytic activity

- Promoters and modifiers: Additional components improving catalyst selectivity or longevity

In continuous manufacturing processes, the catalyst is typically configured as a fixed bed through which the reactants flow. Patent literature describes a process where a solid catalyst is loaded into a narrow and long reactor, maintained at 150-200°C, with hydrogen introduced at pressures of 0.5-2.5 MPa. These conditions ensure sufficient activation of both the condensation and reduction steps while minimizing side reactions.

Recent research into the reaction mechanisms of similar PPD compounds with ozone has revealed important insights that may influence catalyst design. Studies have shown that PPDs protect rubber through kinetic scavenging that consumes ozone at the tire surface and by subsequent formation of a protective film that provides a mechanical barrier against further ozone penetration. Understanding these mechanisms has led to refined catalyst systems that optimize the desired reaction pathways while minimizing undesirable side reactions.

Industrial-Scale Optimization of 5-Methyl-2-Hexanone Condensation Processes

The industrial production of 77PD has evolved significantly, transitioning from batch processes to more efficient continuous flow manufacturing systems. The condensation of p-phenylenediamine or p-nitroaniline with 5-methyl-2-hexanone represents a critical step in this synthesis, and its optimization has been the focus of significant industrial research.

A patented continuous production method offers several advantages over traditional batch processes, including higher throughput, improved consistency, and better control of reaction parameters. The key aspects of this optimized process include:

Precise reactant ratio control: The p-phenylenediamine (or p-nitroaniline) and 5-methyl-2-hexanone are mixed in specific stoichiometric ratios to maximize conversion while minimizing excess reagent waste.

Thermal pretreatment: The mixture undergoes preheating to 110-150°C, which initiates the condensation reaction before entering the main reactor.

Optimized reactor design: The preheated materials flow through a narrow, elongated reactor that provides optimal residence time and surface contact with the catalyst.

Controlled hydrogen introduction: Hydrogen is continuously fed into the system at pressures between 0.5-2.5 MPa, ensuring sufficient reducing power for the formation of the desired product.

Post-reaction processing: After reaction, the product stream passes through a cooler and into a gas-liquid separator, followed by reduced pressure distillation to obtain the final product.

This optimized continuous process achieves impressive performance metrics, with reported conversion rates of p-nitroaniline exceeding 99% and selectivity greater than 95%. These efficiency parameters indicate a highly refined industrial process that minimizes waste and maximizes yield.

Table 2: Comparison of Reaction Conditions for 77PD Synthesis Methods

| Parameter | Batch Process (Typical) | Continuous Process (Patent) |

|---|---|---|

| Temperature | 120-180°C | Preheater: 110-150°C, Reactor: 150-200°C |

| Hydrogen Pressure | 1.0-3.0 MPa | 0.5-2.5 MPa |

| Catalyst Type | Copper-based, heterogeneous | Solid catalyst (likely copper-based) |

| Reaction Time | 4-8 hours | Continuous flow (residence time optimized) |

| Conversion Rate | 90-95% | >99% |

| Selectivity | 80-90% | >95% |

The optimization of 5-methyl-2-hexanone condensation processes has been driven by both economic and environmental considerations. Lower operating pressures (0.5-2.5 MPa) compared to traditional batch processes represent significant energy savings and improved safety profiles. Additionally, the high conversion and selectivity rates minimize waste generation, aligning with green chemistry principles.

Byproduct Management in Continuous Flow Manufacturing Systems

The high selectivity (>95%) reported for the continuous flow production of 77PD indicates a relatively clean reaction profile. However, managing the remaining byproducts represents a critical aspect of industrial production, addressing both economic and environmental considerations.

In the reductive alkylation process for 77PD synthesis, potential byproducts include:

- Mono-alkylated intermediates: Where only one nitrogen of the p-phenylenediamine has undergone alkylation

- Over-alkylated products: Where additional alkylation may occur at positions other than the intended nitrogen atoms

- Oligomeric materials: Resulting from multiple condensation reactions

- Catalyst degradation products: Particularly relevant in continuous processes where catalyst longevity affects production economics

Recent research has highlighted the importance of understanding transformation products of PPD antioxidants. Studies have revealed that substituted para-phenylenediamine antioxidants and their transformation products, particularly quinone derivatives (PPD-Qs), are present in environmental samples including fine particulate matter (PM2.5), dusts, and tire wear particles. For 77PD specifically, the quinone derivative (77PD-Q) has been identified and quantified in environmental samples, highlighting the importance of understanding not just the primary production process but also the environmental fate of these compounds.

The continuous flow process incorporates several strategies for byproduct management:

Post-reaction separation: Following the reaction, the product stream passes through a cooler and into a gas-liquid separator, allowing for the removal of gaseous byproducts and unreacted hydrogen.

Reduced pressure distillation: This critical purification step separates 77PD from lower and higher boiling impurities. The distillation parameters must be carefully controlled to achieve the desired product purity while minimizing energy consumption.

Catalyst regeneration systems: Although not explicitly described in the available literature, industrial-scale continuous processes typically incorporate mechanisms for periodic catalyst regeneration or replacement to maintain optimal performance.

Recycling of unreacted materials: To improve overall process efficiency, unreacted starting materials are often recovered and reintroduced into the production stream.

Table 3: Environmental and Safety Parameters for 77PD

The effective management of byproducts contributes significantly to the economic viability of 77PD production while also addressing environmental concerns associated with chemical manufacturing. As research continues to reveal the environmental fate and potential impacts of PPD antioxidants and their transformation products, production processes must evolve to address these concerns through improved byproduct management and potential redesign of the compounds themselves.

Radical Scavenging Pathways in Elastomer Oxidation Inhibition

77PD inhibits radical-mediated oxidation through dual H-abstraction and nitroxyl radical formation. The compound’s secondary amine groups donate hydrogen atoms to peroxy radicals (ROO- ), terminating propagation steps in autoxidation chains [2] [3]. This reaction generates 77PD-derived aminyl radicals, which further stabilize into nitroxyl radicals (Figure 1). These nitroxyl species quench alkyl radicals (R- ) via radical recombination, breaking chain reactions that lead to polymer scission [3].

Table 1: Comparative Radical Scavenging Efficiency

| Radical Type | Reaction Rate Constant (k, M⁻¹s⁻¹) | Mechanism |

|---|---|---|

| Peroxy (ROO- ) | 1.2 × 10⁴ | H-abstraction |

| Alkyl (R- ) | 8.5 × 10³ | Radical recombination |

| Hydroxyl (HO- ) | 3.7 × 10⁵ | Electron transfer |

The phenylenediamine backbone enhances electron delocalization, stabilizing transition states during H-transfer reactions [3]. This conjugated system enables 77PD to scavenge diverse radicals, including those generated during mechanical stress or UV exposure.

Ozone Quenching Capacity at Rubber-Air Interfaces

77PD migrates to elastomer surfaces through blooming, forming a sacrificial protective layer against ozone attack [2] [3]. The compound’s branched alkyl chains (1,4-dimethylpentyl) optimize surface mobility while maintaining compatibility with nonpolar rubber matrices. At the interface, 77PD reacts with ozone (k ≈ 5 × 10⁴ M⁻¹s⁻¹) via 1,3-dipolar cycloaddition, preferentially consuming O₃ before it can cleave rubber double bonds [2].

Ozone Reaction Pathway:

- Ozone electrophilic attack on amine lone pairs

- Formation of ozonide intermediate

- Rearrangement to quinone diimine derivatives

This surface-film mechanism reduces crack initiation sites by >80% in accelerated aging tests [5]. The continuous replenishment of 77PD from bulk storage ensures prolonged protection, with diffusion coefficients of ~10⁻¹¹ cm²/s enabling sustained surface coverage [3].

Heavy Metal Deactivation Through Chelation Dynamics

While less characterized than radical scavenging, 77PD demonstrates secondary metal-deactivation capabilities. Its tertiary amine groups form coordination complexes with pro-oxidant transition metals (e.g., Cu²⁺, Fe³⁺), reducing Fenton reaction-driven hydroxyl radical generation.

Proposed Chelation Mechanism:

- Metal ion binding to N-atoms in phenylenediamine core

- Electron donation from amine lone pairs to vacant d-orbitals

- Stabilization of metal in lower oxidation states

Although direct experimental evidence remains limited, analogous p-phenylenediamine derivatives show 40–60% reduction in metal-catalyzed oxidation rates when chelators are present [5]. The 1,4-dimethylpentyl substituents likely enhance lipophilicity, improving compatibility with metal-containing filler systems.

Synergistic Effects with Sulfur-Based Vulcanization Agents

77PD exhibits compatibility with sulfur-cured networks, enhancing crosslink stability without interfering with cure kinetics. Studies show:

Table 2: Vulcanization Parameters with 77PD Additives

| Parameter | Control | 77PD (4 phr) | 77PD (6 phr) |

|---|---|---|---|

| Scorch Time (min) | 7.81 | 7.62 | 8.02 |

| Cure Time (min) | 14.42 | 13.95 | 14.08 |

| Crosslink Density (mol/m³) | 1.2 × 10⁻⁴ | 1.3 × 10⁻⁴ | 1.4 × 10⁻⁴ |

The compound’s antioxidant action preserves polysulfidic crosslinks during post-vulcanization aging. Nitroxyl radicals derived from 77PD may participate in sulfur radical stabilization, as evidenced by 15–20% improvements in reversion resistance [5]. This synergy enables balanced dynamic mechanical performance, with tan δ values remaining stable (±0.005) across 30–100°C temperature ranges [5].

Atmospheric Oxidation Pathways Generating Quinoid Derivatives

Laboratory spectroscopy combined with quantum-chemical modelling shows that ozone first abstracts an electron from N,N'-Bis(1,4-dimethylpentyl)-p-phenylenediamine, forming a radical cation that undergoes single-electron oxidation to a quinone-di-imine intermediate and, finally, to the fully oxidised N,N'-Bis(1,4-dimethylpentyl)-p-phenylenediamine-quinone [1] [2]. The quinone was recently detected in fine airborne particulate matter from six Chinese megacities; mass-spectrometric signals at m/z 335.2689 matched a synthesised standard and reached 3 000 pg m⁻³ at roadside locations, confirming in-situ atmospheric generation [3]. Photolysis of the parent compound is rapid (half-life ≈ 2 h under simulated sunlight) and competes with ozonation, whereas direct reaction with hydroxyl radicals is predicted to be minor because of the molecule’s steric shielding [4].

Table 1. Key atmospheric transformation parameters

| Matrix | Dominant oxidant | Initial step | Main product | Half-life / rate | Field evidence |

|---|---|---|---|---|---|

| Gas phase | Ozone | One-electron abstraction | Quinone-di-imine | modelled rate 1 × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ [2] | n.d. |

| Particulate matter | Ozone on particle surface | Same as gas phase | Fully oxidised quinone | estimated half-life ≈ 4 h at 40 ppb ozone [2] | 0.57–2 990 pg m⁻³ quinone in PM₂.₅ [3] |

| Atmosphere (photolysis) | Actinic radiation | π–π* excitation | Multiple fragments | half-life ≈ 2 h (λ > 290 nm) [4] | n.d. |

n.d. = not determined

Aquatic Bioaccumulation Patterns in Benthic Organisms

The high octanol–water partition coefficient (log Kₒw ≈ 5.34 at 25 °C) predicts strong affinity for organic phases [4] [5]. Nevertheless, whole-organism studies with common carp revealed bioconcentration factors between 1.2 and 23, indicating efficient metabolic elimination or limited uptake across gills [6]. Aqueous solubility of only 0.8 mg L⁻¹ at 22 °C [7] causes adsorption to suspended solids; equilibrium partitioning models therefore suggest that deposit-feeding benthos will dominate exposure. Using the Morrison–Gobas nonequilibrium benthic uptake model with site-specific sorbed concentrations from urban harbour sediments (60 µg kg⁻¹ dry weight [8]) yields predicted bio-sediment-accumulation factors near 2.3 for amphipods and 3.1 for bivalves, values corroborated by the limited mussel survey data currently available (< 1 ng g⁻¹ wet weight, detection frequency < 20%) [9].

Table 2. Reported and predicted bioaccumulation metrics

| Endpoint | Value | Test system / model | Reference |

|---|---|---|---|

| Octanol–water partition coefficient | 5.34 (dimensionless log) | shake-flask, 25 °C | [4] |

| Water solubility | 0.8 mg L⁻¹ (22 °C) | generator column | [7] |

| Bioconcentration factor (96 h) | 1.2–23 | Cyprinus carpio | [6] |

| Bio-sediment-accumulation factor (predicted) | 2.3–3.1 | Morrison–Gobas model, benthic invertebrates | [10] |

| No-observed-effect concentration, algae (72 h) | 0.096 mg L⁻¹ | Pseudokirchneriella subcapitata | [7] |

| Median effect concentration, Vibrio fischeri (15 min) | 13.6 mg L⁻¹ | Microtox bioassay of quinone derivative | [11] |

Terrestrial Soil Mobility and Microbial Degradation Kinetics

Batch sorption studies in loam give an organic-carbon-normalised distribution coefficient above 5 000 L kg⁻¹, classifying the compound as very strongly adsorbing; column leaching experiments show < 0.5% breakthrough after ten pore volumes [5] [12]. Under aerobic conditions the parent concentration in surface soil declined with a disappearance half-life below 1.9 days, primarily by irreversible binding to humic phases rather than mineralisation [12]. In a standard carbon-dioxide-evolution test only 12% of the applied dose was mineralised after twenty-eight days, indicating inherent but slow biodegradation [7]. When amended to sewage-sludge microcosms at 20 mg kg⁻¹, cumulative mineralisation reached 50% after sixty days, demonstrating that specialised microbial consortia accelerate breakdown [4].

Table 3. Soil transport and degradation parameters

| Parameter | Value | Test conditions | Reference |

|---|---|---|---|

| Organic-carbon distribution coefficient | > 5 000 L kg⁻¹ | pH 7.0 loam, 20 °C | [5] |

| Aerobic soil disappearance half-life | < 1.9 days | OECD 307, 22 °C | [12] |

| Mineralisation after 28 days | 12% of applied radio-carbon | OECD 301B, activated sludge | [7] |

| Carbon-dioxide evolution after 60 days | 50% | Sewage-sludge microcosm, 22 °C | [4] |

| Photolytic surface half-life | ≈ 2 h | Artificial sunlight, quartz sand | [4] |

The pronounced sorption renders terrestrial mobility negligible, but bound residues contribute to apparent disappearance, complicating persistence assessment.

Trophic Transfer Mechanisms in Freshwater Food Webs

Few field data exist for N,N'-Bis(1,4-dimethylpentyl)-p-phenylenediamine, yet its measured bioconcentration factors < 25 and predicted bio-sediment-accumulation factors < 4 imply limited trophic magnification. Generic Gobas food-web modelling for a eutrophic reservoir indicates that diet dominates uptake for insectivorous fish, but rapid first-order metabolic clearance (rate constant ≈ 0.4 day⁻¹, fitted to the common-carp study) drives trophic dilution; the calculated trophic magnification factor is 0.7 (< 1 signifies dilution) [6] [10]. In contrast, the oxidised quinone shows even lower steady-state lipid normalised concentrations because of greater polarity, yielding a trophic magnification factor near 0.3 [13]. Mesocosm observations in estuarine benthos confirm this pattern: median whole-body burdens in benthic shrimp and juvenile fish remained below 0.25 ng g⁻¹ wet weight after thirty-day exposure to suspended tyre-wear particles, and no stepwise increase was seen along the macro-invertebrate → fish → bird food chain [9] [14].

Table 4. Representative trophic-transfer indicators

| Metric | Value | System | Reference |

|---|---|---|---|

| Modelled trophic magnification factor (parent compound) | 0.7 | Reservoir food web, seven trophic levels | [10] |

| Modelled trophic magnification factor (quinone derivative) | 0.3 | Same model, oxidised metabolite | [13] |

| Field whole-body concentration, benthic shrimp | 0.12 ng g⁻¹ wet weight (median) | Pearl River estuary | [9] |

| Field whole-body concentration, juvenile fish | 0.18 ng g⁻¹ wet weight (median) | Pearl River estuary | [9] |

Overall, current evidence indicates efficient metabolic turnover and sorption-limited bioavailability that preclude biomagnification in freshwater and estuarine food webs. Continuous atmospheric formation of the quinone, however, ensures diffuse inputs, and the compound’s moderate persistence warrants continued monitoring, particularly where tyre-wear particles accumulate in depositional zones.

Physical Description

Liquid

XLogP3

Boiling Point

Flash Point

Density

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H400 (37.5%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

H411 (62.5%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

Pharmaceutical and medicine manufacturing

Plastic material and resin manufacturing

Synthetic rubber manufacturing

1,4-Benzenediamine, N1,N4-bis(1,4-dimethylpentyl)-: ACTIVE